molecular formula C24H28N4O7S B2384557 4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-39-5

4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2384557
M. Wt: 516.57
InChI Key: LVJAVYZYCTVBBC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a sulfonyl group attached to a 3-methylpiperidine, an oxadiazole ring, and a trimethoxyphenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3D structure would be influenced by factors such as the size and shape of these groups, as well as any potential intramolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, while the trimethoxyphenyl group could contribute to its lipophilicity .

Scientific Research Applications

Antibacterial Properties

Compounds featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, similar to the structure , have been synthesized and evaluated for their antibacterial efficacy. These studies reveal valuable antibacterial properties against various bacterial strains, suggesting potential applications in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Anticancer Activity

Derivatives structurally related to 4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been designed and synthesized with the intention of evaluating their anticancer potential. Some of these compounds have shown moderate to excellent anticancer activities against various cancer cell lines, indicating the promise of similar structures in cancer therapy (B. Ravinaik et al., 2021).

Enzymatic Inhibition

Sulfonamide-based compounds, including those with 1,3,4-oxadiazole derivatives, have been studied for their inhibitory effects on specific enzymes. These compounds have shown varying degrees of inhibition against target enzymes, suggesting their utility in designing enzyme inhibitors for therapeutic applications (H. Khalid et al., 2016).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

properties

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O7S/c1-15-6-5-11-28(14-15)36(30,31)18-9-7-16(8-10-18)22(29)25-24-27-26-23(35-24)17-12-19(32-2)21(34-4)20(13-17)33-3/h7-10,12-13,15H,5-6,11,14H2,1-4H3,(H,25,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJAVYZYCTVBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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